![molecular formula C14H9ClF3NO3 B3043377 Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 852952-21-7](/img/structure/B3043377.png)

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Overview

Description

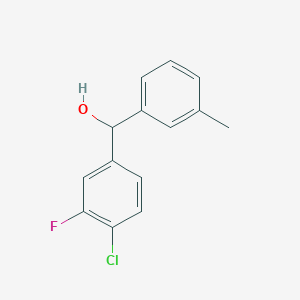

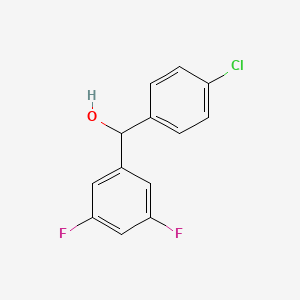

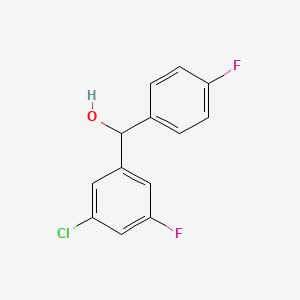

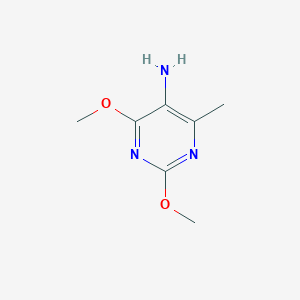

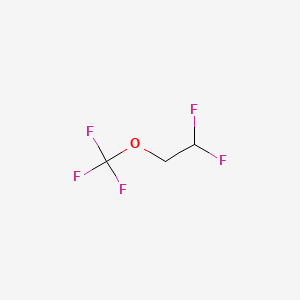

“Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate” is a chemical compound that is part of the pyrimidinamine derivatives . These derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . The compound contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The optimal structure of the pyridine group was found to be 5-CF3 .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a Diels–Alder reaction between key intermediates . This is followed by a conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the fluorine atom and the pyridine moiety in its structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines serve as a key structural motif in active agrochemical ingredients. Specifically, TFMP derivatives are employed for crop protection against pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals

Several TFMP derivatives also find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are currently undergoing clinical trials. The fluorine-pyridine combination contributes to their efficacy, making them promising candidates for drug development .

Veterinary Products

Beyond human medicine, two veterinary products containing TFMP derivatives have been granted market approval. These compounds play a role in safeguarding animal health and well-being .

Anti-Fibrosis Activity

Recent research has explored novel derivatives of trifluoromethylpyridine. Some of these compounds exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. This finding suggests potential therapeutic applications in treating fibrotic conditions .

Functional Materials

Trifluoromethylpyridines contribute to the development of functional materials. Their unique properties make them valuable components in various applications, such as coatings, sensors, and catalysts. Researchers continue to explore novel uses for TFMP-based materials .

Synthetic Intermediates

TFMP derivatives serve as intermediates in synthetic chemistry. For instance, the synthesis of 2,3,5-dichlorotrifluoromethylpyridine (2,3,5-DCTF) involves chlorination of 2-chloro-5-methylpyridine followed by vapor-phase fluorination. These intermediates play a crucial role in constructing more complex molecules .

Future Directions

The future directions for this compound involve its potential applications in the agrochemical and pharmaceutical industries . With the increasing evolution of pesticide resistance, new compounds like this are being explored . It is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

Target of Action

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a proherbicide . It primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid biosynthesis and energy metabolism in plants, making it an effective target for herbicides .

Mode of Action

As a proherbicide, Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate undergoes hydrolysis to become the active herbicide haloxyfop-P . This active form inhibits the action of ACCase, disrupting lipid biosynthesis and energy production in the plant .

Biochemical Pathways

The inhibition of ACCase disrupts the synthesis of fatty acids, a critical component of plant cell membranes . This disruption affects multiple downstream biochemical pathways, including those involved in cell growth and division, leading to the death of the plant .

Pharmacokinetics

As a proherbicide, it is known to be absorbed by the leaves of plants and transported throughout the plant where it is hydrolyzed to its active form .

Result of Action

The result of the action of Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is the death of the plant. By inhibiting ACCase, it disrupts critical biochemical pathways, leading to the cessation of growth and eventual death of the plant .

Action Environment

The efficacy and stability of Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate can be influenced by environmental factors. For instance, in air-dried soils, little hydrolysis of the proherbicide to its active form occurs . In contrast, in moist soils, there is a loss of solvent extractable radioactivity with time , indicating that the compound is being metabolized or degraded.

properties

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPJKKKBUZGFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171315 | |

| Record name | Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |

CAS RN |

852952-21-7 | |

| Record name | Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852952-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)